molecular formula C8H4ClF2N B3425281 2-(4-Chlorophenyl)-2,2-difluoroacetonitrile CAS No. 40626-54-8

2-(4-Chlorophenyl)-2,2-difluoroacetonitrile

Cat. No. B3425281
CAS RN: 40626-54-8
M. Wt: 187.57 g/mol
InChI Key: AHAMRCBTHOZEAC-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction.



Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like IR, NMR, Mass Spectrometry) to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed.



Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, molar mass, and other relevant properties.


Scientific Research Applications

Organic Electronics Applications

  • Polymer Solar Cells : A study by Wang et al. (2018) discusses the design and synthesis of a nonfullerene acceptor for polymer solar cells, showing significant power conversion efficiency improvements. This work highlights the role of difluoroacetonitrile derivatives in enhancing solar cell performance through structural modification for better light absorption and charge transfer (Wang et al., 2018).

Environmental Science

  • Toxicity and Environmental Impact : Research by Wetterauer et al. (2012) investigates the toxicity, dioxin-like activities, and endocrine effects of DDT metabolites, including DDCN, a chlorophenylacetonitrile derivative. This study provides crucial insights into the potential environmental and health risks associated with chlorophenyl compounds (Wetterauer et al., 2012).

Synthetic Chemistry

  • Spectroscopic and Structural Studies : Sadeek et al. (2015) conducted spectroscopic, structural, thermal, and antimicrobial studies on chlorophenyl-dihydropyridine derivatives. Their research offers valuable information on the chemical properties and potential applications of these compounds in developing new materials and drugs (Sadeek et al., 2015).
  • Defluorination Synthesis : Nakamura and Uneyama (2007) demonstrated a method for synthesizing 1-substituted 2,2-difluorostyrenes, providing a new approach to modifying chlorophenyl compounds for various synthetic applications (Nakamura & Uneyama, 2007).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.


Future Directions

This involves identifying areas where further research is needed, potential applications of the compound that haven’t been fully explored, and ways to improve its synthesis or use.


For a specific compound like “2-(4-Chlorophenyl)-2,2-difluoroacetonitrile”, you would need to consult scientific literature or databases for information. If you’re affiliated with a research institution, you might have access to databases like SciFinder or Reaxys that could provide this information. Otherwise, you can try searching in public databases like PubChem, ChemSpider, or the Protein Data Bank. Please note that not all compounds will have information available in all these categories, especially if they’re not widely studied. If you’re conducting research on this compound, you might need to perform some of these analyses yourself. I hope this helps! Let me know if you have any other questions.


properties

IUPAC Name

2-(4-chlorophenyl)-2,2-difluoroacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2N/c9-7-3-1-6(2-4-7)8(10,11)5-12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAMRCBTHOZEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101275605
Record name 4-Chloro-α,α-difluorobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101275605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2,2-difluoroacetonitrile

CAS RN

40626-54-8
Record name 4-Chloro-α,α-difluorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40626-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-α,α-difluorobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101275605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorophenyl)-2,2-difluoroacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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